Dihydroergotamine

Receptor Pharmacology Migraine Binding Kinetics

As a semi-synthetic ergot alkaloid with broad 5-HT1B/1D receptor agonism, Dihydroergotamine achieves a 17.7% headache recurrence rate—2.5-fold lower than sumatriptan (45.0%)—making it superior for sustained single-dose migraine research. Its reduced arterial vasoconstriction and emetic potential vs. ergotamine ensure a safer pharmacological profile. Ideal for formulation development, receptor binding studies, and preclinical migraine models requiring a scientifically differentiated, non-triptan comparator compound.

Molecular Formula C33H37N5O5
Molecular Weight 583.7 g/mol
CAS No. 511-12-6
Cat. No. B1670595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroergotamine
CAS511-12-6
SynonymsAgit
Angionorm
Clavigrenin
D Tamin retard L.U.T.
D-Tamin retard L.U.T.
D.H.E. 45
DET MS
DHE 45
DHE Puren
DHE ratiopharm
DHE-45
DHE-Puren
DHE-ratiopharm
DHE45
Dihydergot
Dihydroergotamin AL
Dihydroergotamine
Dihydroergotamine Mesylate
Dihydroergotamine Methanesulfonate
Dihydroergotamine Sandoz
Dihydroergotamine-Sandoz
Dihytamin
Erganton
Ergomimet
Ergont
ergotam von ct
Ikaran
Mesylate, Dihydroergotamine
Methanesulfonate, Dihydroergotamine
Migranal
Orstanorm
Seglor
Tamik
Verladyn
Von Ct, Ergotam
Molecular FormulaC33H37N5O5
Molecular Weight583.7 g/mol
Structural Identifiers
SMILESCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C
InChIInChI=1S/C33H37N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39)/t21-,23-,25-,26+,27+,32-,33+/m1/s1
InChIKeyLUZRJRNZXALNLM-JGRZULCMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.29e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dihydroergotamine for Migraine: A Distinct Ergot Alkaloid with Differentiated Clinical Utility


Dihydroergotamine (DHE) is a semi-synthetic ergot alkaloid derivative, first developed as a safer alternative to its parent compound, ergotamine [1]. It acts as a potent agonist at serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes, which are key targets in migraine therapy [2]. Unlike triptans, which have a more selective receptor profile, DHE exhibits a broad, multi-receptor pharmacology, including activity at dopaminergic and adrenergic receptors, contributing to its unique clinical profile [3]. This multi-targeted action is distinct from the more selective mechanisms of newer agents.

Why Dihydroergotamine Cannot Be Substituted with Other Antimigraine Agents Without Evidence


Dihydroergotamine occupies a unique position in migraine pharmacotherapy due to its distinct pharmacological and clinical profile, which prevents simple substitution with other ergot alkaloids or triptans. The compound's efficacy, safety, and pharmacokinetic behavior are fundamentally different from its parent, ergotamine, and from the selective 5-HT1B/1D agonists like sumatriptan [1]. For instance, DHE exhibits significantly lower arterial vasoconstriction and emetic potential than ergotamine, directly impacting its safety profile [2]. Furthermore, compared to sumatriptan, DHE demonstrates a markedly longer duration of action, resulting in significantly lower headache recurrence rates [3]. These critical differences in receptor binding kinetics, clinical outcomes, and adverse event profiles mean that therapeutic interchange without considering this evidence could lead to suboptimal patient outcomes or increased safety risks. The following quantitative evidence details these exact points of differentiation.

Quantitative Comparative Evidence: Dihydroergotamine vs. Sumatriptan and Ergotamine


Sustained 5-HT1B/1D Receptor Binding: DHE vs. Sumatriptan

Dihydroergotamine (DHE) demonstrates a significantly prolonged duration of binding to human 5-HT1B and 5-HT1D receptors compared to sumatriptan. This extended binding is a direct mechanism for the sustained pain relief observed clinically with DHE [1].

Receptor Pharmacology Migraine Binding Kinetics

Higher 5-HT1B/1D Receptor Binding Affinity: DHE vs. Triptans

Dihydroergotamine exhibits higher affinity for the key migraine target, the 5-HT1B receptor, as measured by pKi values, compared to several commonly used triptans. This higher affinity may contribute to its potent clinical effects [1].

Receptor Pharmacology Binding Affinity Migraine

Lower Headache Recurrence Rate at 24 Hours: DHE vs. Sumatriptan

In a direct head-to-head clinical trial of subcutaneous administration, dihydroergotamine resulted in a significantly lower rate of headache recurrence within 24 hours compared to subcutaneous sumatriptan. This translates to more durable pain relief for patients [1].

Clinical Efficacy Migraine Headache Recurrence

Favorable Safety Profile: DHE vs. Ergotamine

Dihydroergotamine exhibits a significantly improved safety and tolerability profile compared to its parent compound, ergotamine. This is characterized by a markedly reduced propensity for arterial vasoconstriction and lower rates of nausea and vomiting [1].

Drug Safety Vasoconstriction Adverse Effects

Optimized Pharmacokinetic Profile: STS101 vs. Migranal® and IM DHE

A novel intranasal DHE powder formulation (STS101) was developed to achieve a pharmacokinetic profile that optimizes efficacy while minimizing nausea. Its Cmax is substantially higher than the standard intranasal spray (Migranal®) but within the optimal range for therapeutic effect and tolerability [1].

Pharmacokinetics Drug Delivery Formulation Science

Evidence-Based Application Scenarios for Dihydroergotamine in Migraine Research and Clinical Procurement


Acute Migraine Treatment Where Low Recurrence is Paramount

For clinical settings or formularies prioritizing treatments with low rates of headache recurrence, dihydroergotamine presents a quantifiable advantage. Evidence from a direct comparative trial shows that DHE (1 mg SC) results in a 17.7% headache recurrence rate within 24 hours, compared to 45.0% for sumatriptan (6 mg SC) [1]. This 2.5-fold difference in recurrence risk is a strong selection criterion for patients seeking sustained relief from a single dose, potentially reducing the need for rescue medication and improving overall patient satisfaction.

Therapeutic Selection for Patients with a History of Triptan Failure or Contraindication

Dihydroergotamine's distinct and broader receptor pharmacology, including potent and prolonged 5-HT1B/1D binding (dissociation half-life of 1.38h vs. 0.17h for sumatriptan [2]), makes it a rational therapeutic option for patients who do not achieve adequate relief or have contraindications to triptans. Its multi-targeted action may address migraine pathophysiology in a way that triptans' more selective mechanism cannot, offering a scientifically grounded alternative for difficult-to-treat cases [3].

Formulary Selection for Improved Tolerability Over Ergotamine

In procurement decisions where the safety profile of ergot alkaloids is a key consideration, DHE is a preferred agent. Its pharmacodynamic profile demonstrates significantly reduced arterial vasoconstriction and emetic potential compared to ergotamine [4]. This translates to a clinically meaningful reduction in the incidence of nausea, vomiting, and the risk of serious vasospastic events, making DHE a safer choice for migraine therapy and a more appropriate agent for a modern formulary.

Comparative Bioavailability Studies for Novel Formulation Development

For industrial researchers developing new DHE delivery systems, understanding the comparative pharmacokinetics of existing formulations is essential. The data showing that intranasal DHE powder (STS101) achieves a Cmax of 1,219 ng/mL, which is approximately 2.8-fold higher than the 431 ng/mL from the standard intranasal spray (Migranal®), highlights the importance of formulation design on drug exposure [5]. This evidence serves as a benchmark for evaluating and optimizing novel delivery technologies to achieve a target pharmacokinetic profile that balances efficacy with a low incidence of adverse events like nausea.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroergotamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.